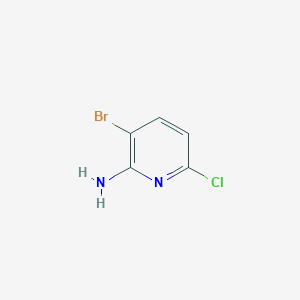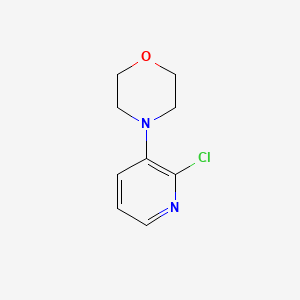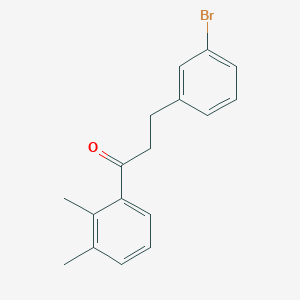
3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one
説明
The description of a compound usually includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity.
Synthesis Analysis
The synthesis of a compound involves understanding the reactions needed to construct it from readily available starting materials. This often involves multiple steps, each with its own reagents and conditions.Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The functional groups present in the molecule can give clues about its reactivity.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions.科学的研究の応用
Molecular Structure and Computational Studies
- X-ray Structures and Computational Analysis : Research has been conducted on cathinones similar in structure to 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one, using X-ray diffraction and computational methods. This includes understanding the molecular geometry and electronic spectra through density functional theory (DFT) and time-dependent DFT methods (Nycz et al., 2011).
Spectroscopic and Structural Analysis
- Spectroscopic and Quantum Chemistry Studies : A bromo-based thiophene chalcone derivative was investigated using spectroscopy and quantum chemistry, which may offer insights into similar compounds like 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one. This study looked at vibrational frequencies, electronic absorption spectra, and molecular docking (Ramesh et al., 2020).
- Crystal Packing Analysis : The crystal packing of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, was analyzed, providing insights into halogen bonding and intermolecular interactions, which could be relevant for similar compounds (Kumar et al., 2018).
Synthesis and Bioactivity
- Synthesis of Disperse Dyes : Research into the synthesis of disperse dyes based on enaminones, including compounds similar to 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one, highlights potential applications in dyeing and pigment industries (Elapasery et al., 2020).
- Biological Activity of GABA B Receptor Modulators : While not directly studying 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one, research into GABA B receptor modulators provides a potential avenue for investigating the biological activity of similar compounds (Kerr et al., 2007).
Optical and Nonlinear Optical Properties
- Nonlinear Optical Properties : Studies on chalcone derivatives, including ones structurally similar to 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one, explore their potential in optoelectronics and semiconductor devices due to their nonlinear optical (NLO) properties (Shkir et al., 2019).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. Material Safety Data Sheets (MSDS) are a good source of this information.
将来の方向性
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
Please note that without specific information on “3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one”, this is a general guide and may not apply directly to this compound. For a comprehensive analysis of a specific compound, consulting scientific literature or a chemical database is recommended.
特性
IUPAC Name |
3-(3-bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-5-3-8-16(13(12)2)17(19)10-9-14-6-4-7-15(18)11-14/h3-8,11H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWPLGFJPCKMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208223 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one | |
CAS RN |
898760-18-4 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



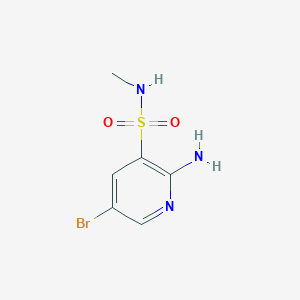
![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)
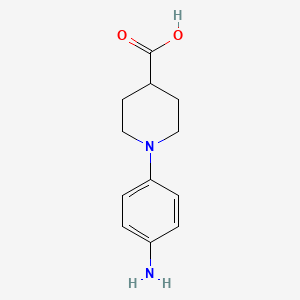
![1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1522583.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1522586.png)
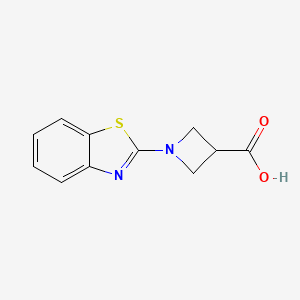
![tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate](/img/structure/B1522591.png)
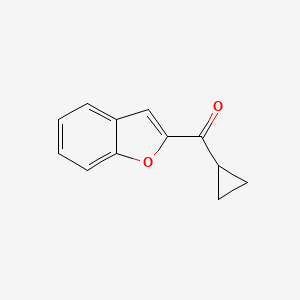
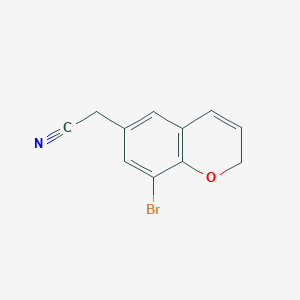
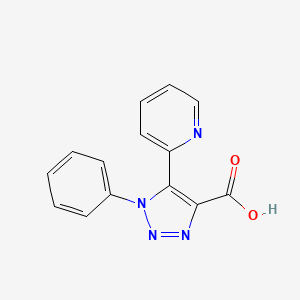
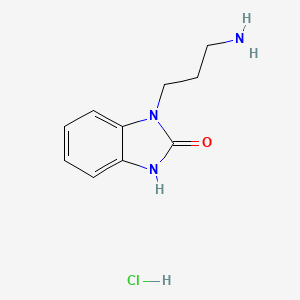
![6-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B1522597.png)
